molecular formula C10H19FN2O2 B1529615 Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate CAS No. 1334414-00-4

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B1529615
CAS No.: 1334414-00-4
M. Wt: 218.27 g/mol
InChI Key: CVHJEFDRBTZVEL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS: 1334414-00-4) is a piperidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a fluorine atom at position 2. Its molecular formula is C₁₀H₁₉FN₂O₂, with a molecular weight of 218.27 g/mol . This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and CNS-targeting drugs. The fluorine atom enhances metabolic stability and lipophilicity, while the amino group provides a reactive site for further derivatization.

Properties

IUPAC Name

tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHJEFDRBTZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in the development of new drugs for various diseases. Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The structural analogs of tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate differ primarily in substituent groups, positions, and stereochemistry, leading to distinct physicochemical and pharmacological properties.

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Position Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 3-amino, 4-fluoro Piperidine C₁₀H₁₉FN₂O₂ 218.27 Intermediate for bioactive molecules; improved metabolic stability due to fluorine
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 4-(3-chloro-2-nitro-anilino) Piperidine C₁₆H₂₁ClN₃O₄ 354.81 Reactivity in SNAr reactions; precursor to benzimidazolone derivatives
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 4-[2-(trifluoromethyl)phenyl] Dihydropyridine C₁₇H₂₀F₃NO₂ 327.35 High lipophilicity; potential CNS drug candidate
tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 4-amino, 3-fluoro (stereospecific) Piperidine C₁₀H₁₉FN₂O₂ 218.27 Stereochemistry impacts target binding; enantiomer-specific activity
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 4-((3,4-difluorobenzyl)amino) Piperidine C₁₇H₂₃F₂N₂O₂ 326.38 Enhanced aromatic interactions; improved bioavailability
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate 4-(aminomethyl), 3,3-difluoro Piperidine C₁₁H₂₀F₂N₂O₂ 262.29 Increased polarity; suitability for prodrug design

Impact of Functional Groups and Stereochemistry

Fluorine vs. Chlorine/Nitro Groups :

  • The 4-fluoro substituent in the target compound reduces metabolic oxidation compared to 3-chloro-2-nitro groups in , which may introduce electrophilic reactivity.
  • Trifluoromethylphenyl groups (e.g., in ) increase lipophilicity and electron-withdrawing effects, enhancing blood-brain barrier penetration.

Amino Group Positioning: The 3-amino group in the target compound offers a nucleophilic site for cross-coupling reactions, whereas 4-aminomethyl derivatives (e.g., ) enable spacer-based modifications.

Stereochemical Considerations: The (3R,4S) stereoisomer demonstrates distinct binding affinities compared to non-specified stereochemistry, underscoring the need for enantioselective synthesis in drug development.

Aromatic vs.

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Data
Compound logP* Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target 1.2 0.8 (PBS) 45 (human liver microsomes)
3.5 0.2 (PBS) >60
2.8 0.5 (PBS) 55
0.9 1.2 (PBS) 30

*Calculated using fragment-based methods.

  • Metabolic Stability : Fluorine substitution generally extends half-life (e.g., target compound vs. ).

Biological Activity

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This piperidine derivative exhibits various interactions with biological targets, making it a candidate for therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural features, which enable it to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with proteins, while the fluorine atom enhances binding affinity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects, including:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may influence receptor activity, contributing to its pharmacological effects in various disease models.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionInhibits Janus kinases (JAKs), linked to inflammation and immune responses.
Anticancer ActivityExhibits cytotoxicity in cancer cell lines, showing potential as an anticancer agent .
Modulation of Cytokine ProductionAlters levels of cytokines like IL-6 in response to immune stimulation .

Study on Anticancer Activity

A recent study investigated the anticancer potential of this compound using FaDu hypopharyngeal tumor cells. The compound demonstrated significant cytotoxicity and induced apoptosis compared to the reference drug bleomycin. The three-component 1,3-dipolar cycloaddition method was utilized for synthesis, highlighting the effectiveness of saturated structures in enhancing biological activity .

Research on Immune Modulation

In another study assessing immune modulation, mice were treated with varying doses of this compound before being stimulated with R848 (a TLR7 agonist). Blood plasma analysis revealed a significant reduction in IL-6 levels post-treatment, indicating the compound's potential role in modulating inflammatory responses .

Pharmacokinetic Properties

Research into the pharmacokinetic properties of this compound shows that its structural attributes facilitate improved solubility and stability. The formation of salts with acids enhances its pharmacological profile, making it suitable for further development as a therapeutic agent.

Preparation Methods

Chemical Resolution and Esterification (Patent CN110922354A)

  • Starting Material: Cis racemate 1-Boc-3-fluoropiperidine-4-carboxylic acid.
  • Key Reagents: R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate (DEAD).
  • Procedure: The cis racemic Boc-protected fluoropiperidine acid is esterified with chiral phenethyl alcohol under Mitsunobu reaction conditions (triphenylphosphine and DEAD) in anhydrous tetrahydrofuran at 0 °C to room temperature.
  • Outcome: Formation of diastereomeric esters that can be separated chromatographically to resolve enantiomers.
  • Yield: Approximately 45.8% for the isolated ester product.
  • Notes: This method allows for stereochemical resolution by exploiting chiral alcohols to form separable esters.

Catalytic Hydrogenation for Amination (ChemicalBook Synthesis)

  • Intermediate: tert-butyl-(3R,4S)-4-(benzylamino)-3-fluoro-piperidine-1-carboxylate.
  • Reagents and Conditions: Ammonium formate and palladium on activated carbon (10% Pd-C) in ethanol/water mixture under reflux or at 50 °C for 1 hour under inert atmosphere.
  • Purpose: Removal of the benzyl protecting group on the amino substituent via catalytic hydrogenation, releasing the free amino group.
  • Yield: High yields reported, up to 99-100%.
  • Purification: Column chromatography using chloroform/methanol gradients.
  • Notes: This step is critical for obtaining the free amino functionality in the final product with retention of stereochemistry.

Fluorination and Boc Protection (Literature Summary)

  • Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which enable selective electrophilic or nucleophilic fluorination.
  • Boc Protection: The nitrogen atom of the piperidine ring is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Reaction Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (0 °C to room temperature).
  • Notes: These steps are often performed sequentially with careful control of stereochemistry to maintain the (3R,4S) configuration.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents & Conditions Yield (%) Notes
1 Esterification & Resolution 1-Boc-3-fluoropiperidine-4-carboxylic acid R-phenethyl alcohol, triphenylphosphine, DEAD, THF, 0 °C to RT 45.8 Mitsunobu reaction, chiral resolution of esters
2 Catalytic Hydrogenation tert-butyl-(3R,4S)-4-(benzylamino)-3-fluoro-piperidine-1-carboxylate Ammonium formate, 10% Pd-C, EtOH/H2O, reflux or 50 °C, inert atmosphere 99-100 Removes benzyl group to free amine
3 Fluorination Piperidine precursor DAST or Selectfluor, anhydrous solvent, 0 °C to RT Variable Introduction of fluorine at 4-position
4 Boc Protection Fluorinated piperidine tert-butyl chloroformate, triethylamine, THF High Protects nitrogen as Boc carbamate

Research Findings and Analytical Confirmation

  • Stereochemical Control: The use of chiral auxiliaries such as (R)- or (S)-phenethyl alcohol in the Mitsunobu esterification allows for effective resolution of stereoisomers, critical for obtaining the (3R,4S) configuration.
  • High Purity and Yield: Catalytic hydrogenation using ammonium formate and Pd-C provides a clean deprotection step with yields near quantitative (99-100%).
  • Fluorination Efficiency: Reagents like DAST enable selective fluorination with retention of stereochemistry, which is essential for the biological activity of the compound.
  • Purification Techniques: Silica gel column chromatography using hexane/ethyl acetate or chloroform/methanol gradients is standard for isolating pure stereoisomers.
  • Analytical Methods: Nuclear Magnetic Resonance (NMR), including ^1H, ^13C, and ^19F NMR, confirms the substitution pattern and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while chiral HPLC ensures enantiomeric purity.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm for 9H), and fluorine coupling patterns (e.g., 3JHF^3J_{H-F} splitting in 19F^{19}\text{F}-NMR) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 219.1) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities at the 3-amino and 4-fluoro positions .

How does stereochemistry at the 3-amino and 4-fluoro positions influence reactivity and biological activity?

Q. Advanced

  • Diastereomer Separation : Chiral HPLC (e.g., Chiralpak® AD-H column) resolves (3S,4S)- and (3R,4R)-configurations, critical for studying enantiomer-specific interactions .
  • Reactivity Impact : The 4-fluoro group enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. The 3-amino group’s orientation affects hydrogen-bonding capacity in target binding .
  • Biological Relevance : (3S,4S)-enantiomers may exhibit higher affinity for neurological targets (e.g., serotonin receptors) due to spatial compatibility with binding pockets .

What strategies optimize yield in multi-step syntheses of this compound?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for fluorination to stabilize transition states. Switch to THF for alkylation to reduce side reactions .
  • Catalysis : Employ palladium catalysts for selective amination to avoid over-alkylation .
  • Temperature Control : Maintain −10°C during fluorination to suppress decomposition. Gradual warming during workup improves crystallinity .
    Data-Driven Adjustment : Monitor reaction progress via TLC or inline FTIR to terminate reactions at optimal conversion (~90%) .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection in poorly ventilated areas .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., fluorinating agents) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or GPCRs. Focus on fluorine’s electronegativity and the amino group’s H-bond donor capacity .
  • MD Simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR Studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with IC50_{50} values from enzyme inhibition assays .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Q. Advanced

  • Solvent Screening : Test mixtures of dichloromethane/hexane or ethanol/water to identify conditions for single-crystal growth .
  • Crystallization Inhibitors : The tert-butyl group’s bulkiness may hinder packing; slow evaporation at 4°C improves crystal quality .
  • Data Collection : Use synchrotron radiation for weak diffractors. SHELXL refines structures with high Rmerge_\text{merge} values caused by fluorine’s anisotropic scattering .

How to resolve contradictions in reported synthetic yields or spectral data?

Q. Advanced

  • Reproducibility Checks : Verify moisture sensitivity of intermediates (e.g., fluorinated precursors may hydrolyze if stored improperly) .
  • Spectral Validation : Cross-check NMR chemical shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G**) to confirm assignments .
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., deprotected piperidine derivatives) and adjust protecting group strategies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

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